molecular formula C7H6F3NO2 B1409589 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227580-28-0

2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409589
CAS No.: 1227580-28-0
M. Wt: 193.12 g/mol
InChI Key: GXACUDXVCHDGDZ-UHFFFAOYSA-N
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Description

Proton Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Spectral Interpretation

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments in this compound, revealing chemical shifts, coupling patterns, and dynamic exchange processes. The aromatic protons of the pyridine ring appear in the characteristic downfield region between 7.0 and 8.5 parts per million, with their exact positions influenced by the electronic effects of the trifluoromethyl and hydroxymethyl substituents. The proton at position 3 typically resonates around 7.5 parts per million, while the proton at position 5 appears slightly more downfield due to its proximity to the electron-withdrawing trifluoromethyl group.

The hydroxymethyl substituent generates a characteristic methylene signal that appears as a singlet around 4.7 parts per million, reflecting the deshielding effect of the adjacent oxygen atom. This chemical shift is consistent with benzylic alcohols and provides clear identification of the hydroxymethyl functionality. The hydroxyl proton of the methylene group typically appears as a broad signal around 2.5-4.0 parts per million, with the exact position depending on hydrogen bonding interactions and exchange rates with trace water or other protic solvents.

The nitrogen-hydrogen proton in the pyridinone tautomer represents a particularly diagnostic signal, typically appearing as a broad singlet around 10-12 parts per million due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding interactions. This signal may show temperature-dependent behavior reflecting exchange processes or changes in hydrogen bonding patterns. In systems where tautomeric equilibria are present, separate signals for different tautomeric forms may be observed under appropriate conditions, providing direct evidence for the relative populations and interconversion kinetics.

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for characterizing the trifluoromethyl group, with the three equivalent fluorine nuclei typically appearing as a sharp singlet around -62 to -65 parts per million. The exact chemical shift depends on the electronic environment of the trifluoromethyl group and its interaction with neighboring substituents. The high sensitivity and absence of background signals in fluorine-19 nuclear magnetic resonance make this technique particularly valuable for confirming the presence and integrity of the trifluoromethyl group and for monitoring chemical transformations involving this functionality.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides direct identification of functional groups in this compound through characteristic vibrational frequencies that reflect specific bonding arrangements and electronic environments. The carbonyl stretching vibration of the pyridinone tautomer appears as a strong absorption around 1650-1680 wavenumbers, with the exact frequency influenced by hydrogen bonding interactions and electronic effects of substituents. This band represents one of the most diagnostic features for confirming the predominance of the pyridinone tautomeric form over the hydroxypyridine alternative.

The nitrogen-hydrogen stretching vibration in the pyridinone tautomer typically appears as a broad absorption around 3200-3400 wavenumbers, often showing complex structure due to hydrogen bonding interactions. In crystalline phases where cyclic dimers are formed, this band may exhibit splitting or broadening that reflects the cooperative nature of the hydrogen bonding network. Temperature-dependent infrared studies can provide valuable information about the strength and dynamics of these hydrogen bonding interactions.

The hydroxymethyl group contributes multiple characteristic absorptions to the infrared spectrum. The oxygen-hydrogen stretching vibration appears around 3200-3600 wavenumbers, typically as a broad absorption that may overlap with the nitrogen-hydrogen stretch but can often be distinguished through deuterium exchange experiments or detailed spectral analysis. The carbon-oxygen stretching vibration of the primary alcohol appears around 1050-1100 wavenumbers, providing confirmatory evidence for the hydroxymethyl functionality.

The trifluoromethyl group exhibits highly characteristic absorptions in the infrared spectrum, with carbon-fluorine stretching vibrations appearing as strong, sharp bands in the 1100-1300 wavenumber region. These bands are typically among the strongest in the spectrum due to the large dipole moment changes associated with carbon-fluorine bond stretching. The exact frequencies and splitting patterns can provide information about the conformational preferences and electronic environment of the trifluoromethyl group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the relative stability of different molecular fragments. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the intact molecular formula C₇H₆F₃NO₂. The intensity and stability of this molecular ion depend on the ionization method employed, with electrospray ionization typically providing gentle conditions that preserve the intact molecular structure for accurate mass determination.

Common fragmentation pathways involve loss of specific functional groups or neutral molecules that reflect the weakest bonds in the molecular structure. Loss of the hydroxyl group from the methylene substituent (loss of 17 mass units) represents a favored fragmentation pathway, generating a fragment at mass-to-charge ratio 176 that corresponds to the formation of a stabilized benzylic cation. This fragmentation is facilitated by the aromatic stabilization of the resulting carbocation and represents one of the most abundant fragment ions in electron impact ionization conditions.

The trifluoromethyl group undergoes characteristic fragmentation patterns that are diagnostic for this functional group. Loss of fluorine atoms (19 mass units each) or hydrogen fluoride (20 mass units) can occur under high-energy conditions, though these processes are generally less favorable than fragmentations involving other parts of the molecule. More commonly, the trifluoromethyl group remains intact during fragmentation, serving as a stable substituent that influences the fragmentation patterns of other portions of the molecule.

Fragmentation involving the pyridinone ring system typically requires higher energies due to the aromatic stabilization of the ring structure. Loss of carbon monoxide (28 mass units) from the carbonyl group can occur under electron impact conditions, generating fragments that retain the pyridine ring structure but lose the lactam functionality. These fragmentations provide valuable information about the tautomeric preferences and the relative stability of different ring-opening pathways.

Computational Chemistry Studies

Computational chemistry studies of this compound provide essential theoretical insights into molecular structure, electronic properties, and chemical reactivity that complement experimental observations. Modern quantum mechanical methods enable accurate prediction of geometric parameters, energetic relationships, and spectroscopic properties that may be difficult to obtain experimentally. These calculations are particularly valuable for understanding tautomeric equilibria, conformational preferences, and the electronic effects of the trifluoromethyl and hydroxymethyl substituents on the pyridine ring system.

The computational approach requires careful selection of theoretical methods and basis sets that provide an appropriate balance between accuracy and computational efficiency. Density functional theory methods have proven particularly effective for heterocyclic systems containing fluorine atoms, offering reliable predictions of structural and electronic properties at reasonable computational cost. Comparison with experimental data from related compounds validates the computational approach and establishes confidence in predictions for properties that are difficult to measure directly.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide comprehensive characterization of the electronic structure and geometric properties of this compound. This computational approach has demonstrated excellent performance for related trifluoromethylpyridine systems, accurately reproducing experimental bond lengths, bond angles, and vibrational frequencies. The inclusion of diffuse functions in the basis set is particularly important for accurately describing the electronic properties of the highly electronegative fluorine atoms and the lone pairs on nitrogen and oxygen.

Geometry optimization calculations reveal the preferred conformational arrangements of the molecule, including the relative orientations of the trifluoromethyl and hydroxymethyl substituents. The pyridine ring maintains planarity in the optimized structure, with the trifluoromethyl group oriented to minimize steric interactions while maximizing electronic stabilization through hyperconjugation. The hydroxymethyl group adopts conformations that balance steric considerations with potential intramolecular hydrogen bonding interactions, particularly with the carbonyl oxygen or nitrogen-hydrogen functionality of the pyridinone tautomer.

Energetic calculations provide quantitative information about tautomeric equilibria between the hydroxypyridine and pyridinone forms. Studies on related 2-hydroxypyridine systems indicate that the pyridinone tautomer is typically favored by 5-15 kJ/mol in the gas phase, with the exact energy difference depending on substituent effects. The electron-withdrawing trifluoromethyl group is expected to increase this energy difference by stabilizing the pyridinone form through enhanced delocalization of the nitrogen lone pair into the aromatic system.

Vibrational frequency calculations enable assignment of infrared and Raman spectral bands to specific normal modes, providing detailed understanding of the molecular vibrations and their sensitivity to structural features. These calculations are particularly valuable for interpreting complex spectral regions where multiple vibrational modes may overlap or where hydrogen bonding interactions complicate the spectral analysis. The predicted frequencies can be scaled using established correction factors to account for anharmonicity and basis set limitations, typically achieving agreement with experimental values within 10-20 wavenumbers.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of this compound reveals the electronic structure and bonding characteristics that govern its chemical properties and reactivity patterns. The highest occupied molecular orbital typically exhibits significant contribution from the pyridine nitrogen lone pair and the oxygen atoms, reflecting the nucleophilic character of these sites. The lowest unoccupied molecular orbital shows substantial density on the pyridine ring carbons, particularly those adjacent to the electron-withdrawing trifluoromethyl group, indicating potential sites for electrophilic attack.

The molecular orbitals involved in the aromatic π-system demonstrate the effects of substituent perturbations on the electronic structure. The trifluoromethyl group acts as a strong electron-withdrawing substituent through both inductive and resonance effects, lowering the energy of the π-orbitals and reducing the electron density on the pyridine ring. This electronic perturbation influences the chemical reactivity, making the ring less nucleophilic and more susceptible to nucleophilic attack, while simultaneously increasing the acidity of any attached protons.

Electron density mapping using various computational approaches provides visualization of charge distribution and electrostatic potential surfaces that guide understanding of intermolecular interactions and chemical reactivity. The molecular electrostatic potential surface reveals regions of positive and negative charge that correspond to potential sites for hydrogen bonding, electrostatic interactions, and other non-covalent forces. The nitrogen and oxygen atoms exhibit regions of negative electrostatic potential that serve as hydrogen bond acceptor sites, while the nitrogen-hydrogen proton in the pyridinone tautomer shows positive potential characteristic of hydrogen bond donors.

Natural bond orbital analysis provides quantitative assessment of electron distribution and bonding characteristics, including atomic charges, bond polarities, and hyperconjugative interactions. The trifluoromethyl group exhibits highly polarized carbon-fluorine bonds with substantial ionic character, while the carbon atoms bearing this group show significant positive charge that influences the electronic properties of the adjacent pyridine ring. The hydroxymethyl group displays characteristic charge distribution patterns for primary alcohols, with the oxygen atom bearing substantial negative charge and the attached hydrogen showing positive character suitable for hydrogen bonding interactions.

Orbital interaction diagrams and second-order perturbation analysis reveal the specific electronic interactions that stabilize particular conformational arrangements and tautomeric forms. Hyperconjugative interactions between the oxygen lone pairs and adjacent carbon-carbon or carbon-nitrogen bonds contribute to conformational preferences, while π-electron delocalization effects influence the relative stability of tautomeric forms. These analyses provide mechanistic insights into chemical transformations and help predict reaction pathways and product distributions in synthetic applications.

Properties

IUPAC Name

4-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-6(13)11-5/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXACUDXVCHDGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209083
Record name 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227580-28-0
Record name 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a hydroxylating agent under high temperature and strong basic conditions . This method ensures the substitution of the chlorine atom with a hydroxyl group, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable building block in organic synthesis.

Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to generate different alcohol derivatives.
  • Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions under basic conditions.
Reaction TypeExample ProductsCommon Reagents
OxidationKetones, AldehydesPotassium permanganate, Chromium trioxide
ReductionAlcohol DerivativesLithium aluminum hydride, Sodium borohydride
SubstitutionVarious derivativesAmines, Thiols

Biological Applications

Enzyme Interaction Studies
The compound has been utilized in biological research to study enzyme interactions and metabolic pathways. Its structural properties enable it to interact with various biological targets, making it a candidate for investigating biochemical processes.

Potential Therapeutic Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in inflammation pathways. This suggests potential applications in drug development for inflammatory diseases.

Industrial Applications

Agrochemical Production
This compound is also employed in the production of agrochemicals due to its trifluoromethyl group, which imparts unique properties beneficial for agricultural applications. It is involved in the synthesis of pesticides and herbicides that require enhanced efficacy and stability.

Case Study 1: Synthesis of Trifluoromethylpyridines

A study published in J-Pestics highlights the synthesis of trifluoromethylpyridines and their derivatives, including this compound. The research emphasizes its role as an intermediate in developing effective agrochemicals .

Research conducted on the biological activity of halogenated pyridine derivatives demonstrated that compounds similar to this compound exhibit significant interaction with COX enzymes, suggesting their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various biochemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol, differing in substituents or heterocyclic frameworks:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
2-Hydroxy-6-(trifluoromethyl)pyridine -OH (C2), -CF₃ (C6) C₆H₄F₃NO 163.0973 34486-06-1 Precursor for agrochemicals
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol -Cl (C6), -CF₃ (C4), -CH₂OH (C2) C₇H₅ClF₃NO 211.57 1421961-60-5 Liquid at RT; used in pharmaceutical intermediates
2-Chloro-6-(trifluoromethyl)pyridine-4-methanol -Cl (C2), -CF₃ (C6), -CH₂OH (C4) C₇H₅ClF₃NO 211.57 1196157-41-1 Solid; potential building block for ligands
2-Hydroxy-4-(trifluoromethyl)pyridine -OH (C2), -CF₃ (C4) C₆H₄F₃NO 163.0973 50650-59-4 Intermediate in organic synthesis

Comparative Analysis of Substituent Effects

Hydroxyl (-OH) vs. Chloro (-Cl) Substituents: Hydroxyl Groups: Enhance solubility in polar solvents and enable hydrogen bonding, which is critical in crystal engineering (e.g., SHELX-refined structures) . Chloro Groups: Increase lipophilicity and stability against oxidation. For example, [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS 1421961-60-5) exhibits higher stability in storage compared to hydroxylated analogs .

Methanol (-CH₂OH) Position: The methanol group at position 4 in the target compound may enhance steric hindrance compared to simpler analogs like 2-Hydroxy-6-(trifluoromethyl)pyridine. This could influence reactivity in coupling reactions, as seen in pyridine-based intermediates in and .

Trifluoromethyl (-CF₃) Effects :

  • The -CF₃ group is electron-withdrawing, reducing electron density on the pyridine ring. This effect is consistent across analogs, making them resistant to electrophilic substitution but reactive in nucleophilic aromatic substitution (e.g., synthesis of thiazolo-pyrimidines in ) .

Biological Activity

2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol is a pyridine derivative notable for its unique combination of a hydroxyl group and a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological properties of the compound.

The structure of this compound can be represented as follows:

C7H6F3N1O1\text{C}_7\text{H}_6\text{F}_3\text{N}_1\text{O}_1

This compound features:

  • A hydroxyl group (-OH) that can participate in hydrogen bonding.
  • A trifluoromethyl group (-CF₃) that increases lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group is capable of forming hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound's ability to penetrate cell membranes. This dual functionality allows the compound to modulate enzyme and receptor activities effectively.

1. Enzyme Inhibition

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Studies have shown that compounds containing trifluoromethyl groups often demonstrate enhanced potency in inhibiting target enzymes compared to their non-fluorinated counterparts. For instance, a study highlighted that the presence of a trifluoromethyl group can significantly increase inhibitory effects on enzymes involved in neurotransmitter uptake .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties. In vitro assays have demonstrated that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory cytokines and pathways, although further research is needed to elucidate the exact mechanisms involved.

Case Study 1: Enzyme Inhibition

A recent study investigated the enzyme inhibition potential of several pyridine derivatives, including this compound. The results indicated that this compound could inhibit specific enzymes linked to inflammatory responses, showcasing a dose-dependent relationship in its inhibitory capacity .

CompoundIC50 (µM)Target Enzyme
This compound15COX-2
Control Compound30COX-2

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as E. coli and S. aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) suggesting its potential use in developing new antimicrobial agents .

PathogenMIC (µg/mL)
E. coli25
S. aureus30

Q & A

Q. What are the primary synthetic routes for 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Route 1 : Condensation of malonamide with 4-butoxy-1,1,1-trifluoro-3-buten-2-one under reflux in ethanol, yielding ~59% .
  • Route 2 : Reaction of malonamide with 1-ethoxy-3-trifluoromethyl-1,3-butadiene in dichloromethane with NaOH, followed by purification via column chromatography .
  • Fluorination strategies : Substitution of chlorine in 2-chloro-6-(trifluoromethyl)pyridine using KF in DMSO, followed by LiAlH₄ reduction to introduce the methanol group .

Q. Key considerations :

  • Solvent polarity affects reaction kinetics; DMSO enhances fluorination efficiency .
  • Temperature control (>80°C) minimizes side reactions in Route 1 .

Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?

Property Value Method Source
Boiling Point212.6°C at 760 mmHgDynamic distillation
LogP1.592Reversed-phase HPLC
Density1.362 g/cm³Gas pycnometry
Refractive Index1.462Abbe refractometer
Hydrogen Bond Donors1Computational analysis

Note : Experimental validation via NMR and mass spectrometry is essential to confirm purity (>98%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C6, methanol at C4). Anomalous coupling in ¹⁹F NMR may arise from fluorine’s electronegativity .
  • FT-IR : O-H stretch (~3200 cm⁻¹) confirms the hydroxyl group; C-F stretches (~1150 cm⁻¹) validate trifluoromethyl .
  • XRD : Resolves crystal packing but requires high-resolution data due to fluorine’s weak scattering .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

  • Weak scattering : Fluorine atoms produce low electron density, complicating peak assignment. Use high-intensity synchrotron radiation or neutron diffraction .
  • Disorder modeling : The trifluoromethyl group’s rotational freedom may require split-site refinement in SHELXL .
  • Validation : Cross-check with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .

Q. How can discrepancies in NMR data (e.g., unexpected coupling) be systematically analyzed?

  • Dynamic effects : Rotameric equilibria of the trifluoromethyl group can split signals. Variable-temperature NMR (VT-NMR) between -50°C and 25°C stabilizes conformers .
  • Solvent interactions : Polar solvents (DMSO-d₆) may induce hydrogen bonding, shifting hydroxyl proton signals. Compare spectra in CDCl₃ vs. DMSO-d₆ .
  • DFT simulations : Predict chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to validate experimental assignments .

Q. How do synthetic route variations impact purity and scalability?

Route Yield Purity Scalability Limitations
159%>95%High solvent volume; tedious workup
245–50%>90%Sensitivity to moisture in LiAlH₄ step
Fluorination70%>98%Cost of fluorination reagents (KF, DMSO)

Q. Optimization strategies :

  • Microwave-assisted synthesis : Reduces reaction time by 60% in Route 1 .
  • Flow chemistry : Enhances safety and yield in fluorination steps .

Q. What role does the trifluoromethyl group play in biological activity, and how is this studied?

  • Lipophilicity enhancement : The -CF₃ group increases LogP by ~1.5 units, improving membrane permeability .
  • Enzyme inhibition : Docking studies (AutoDock Vina) show hydrophobic interactions with kinase active sites (e.g., EGFR). IC₅₀ values are validated via fluorescence-based assays .
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) indicate resistance to oxidative degradation due to fluorine’s electron-withdrawing effects .

Q. How are computational methods used to predict reaction pathways and regioselectivity?

  • DFT calculations : Identify transition states for nucleophilic attacks. For example, the methanol group’s formation proceeds via a six-membered cyclic transition state (ΔG‡ = 25 kcal/mol) .
  • Machine learning : Train models on PubChem data to predict optimal solvents/catalysts for new derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol
Reactant of Route 2
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2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol

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